molecular formula CBF6K B1592786 Potassium Trifluoro(trifluoromethyl)borate CAS No. 42298-15-7

Potassium Trifluoro(trifluoromethyl)borate

Cat. No. B1592786
CAS RN: 42298-15-7
M. Wt: 175.91 g/mol
InChI Key: UOGBGCVSVMQVBR-UHFFFAOYSA-N
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Description

Potassium Trifluoro(trifluoromethyl)borate is a chemical compound with the molecular formula CBF6K and a molecular weight of 175.91 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of one carbon atom, one boron atom, six fluorine atoms, and one potassium atom .


Chemical Reactions Analysis

Organotrifluoroborates, such as this compound, are involved in a variety of carbon-carbon and carbon-heteroatom bond-forming processes . They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .


Physical And Chemical Properties Analysis

This compound is a solid substance that is stable under normal conditions .

Scientific Research Applications

Reactivity and Alternatives to Other Organoboron Reagents

Potassium trifluoro(organo)borates, a category that includes potassium trifluoro(trifluoromethyl)borate, are highly stable organoboron derivatives. They have emerged as promising alternatives to other organoboron reagents due to their interesting reactivity. These compounds have been found to be more reactive than boronic acids or esters in many reactions, showing effectiveness in transmetallation reactions with transition metals and forming difluoroboranes as intermediates (Darses & Genêt, 2003).

Application in the Synthesis of Alanine Derivatives

These organoboron derivatives have also been applied in the synthesis of alanine derivatives. Specifically, potassium trifluoro(organo)borates react with dehydroamino esters in the presence of rhodium complexes. This process enables the formation of alanine derivatives with various amino protecting groups in good to high yields (Navarre, Darses, & Genêt, 2004).

Use in Nucleophilic Trifluoromethylation

Potassium trialkoxy(trifluoromethyl)borates, closely related to this compound, have been utilized for nucleophilic trifluoromethylation. This process involves the formation of CF3-substituted alcohols and N-tosylamines from non-enolizable aldehydes and N-tosylimines, respectively, offering an efficient approach to these important chemical structures (Levin et al., 2011).

Rhodium-Catalyzed 1,4-Additions

These compounds are also significant in rhodium-catalyzed 1,4-additions to α,β-unsaturated esters, where they have been used to produce Michael adducts with high yields and enantiomeric excesses. The stability of potassium trifluoro(organo)borates makes them efficient for these types of reactions (Navarre, Pucheault, Darses, & Genêt, 2005).

Mechanism of Action

Target of Action

Potassium Trifluoro(trifluoromethyl)borate is a commonly used organic compound . It is primarily targeted in organic synthesis reactions . The compound serves as a source of fluoride ions, which play a crucial role in fluorination reactions .

Mode of Action

This compound interacts with its targets by providing fluoride ions . These ions are essential for fluorination reactions in organic synthesis . The compound can also act as a cyanide transfer agent and an acid catalyst .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve fluorination reactions . The fluoride ions provided by the compound interact with other molecules in the reaction, leading to the formation of new fluorinated compounds .

Pharmacokinetics

It is known that the compound is a white crystalline solid with low solubility in water but can dissolve in alcohol, ether, and some organic solvents . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new fluorinated compounds . These compounds are the result of fluorination reactions in which the compound provides fluoride ions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s solubility can be affected by the presence of certain solvents . Additionally, the compound has strong oxidative and acidic properties , which may also be influenced by the reaction environment.

Safety and Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Organotrifluoroborates have emerged as a powerful group of reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . The unique reactivity patterns of organotrifluoroborates, such as Potassium Trifluoro(trifluoromethyl)borate, have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks . This suggests that these compounds will continue to play a significant role in the field of organic synthesis.

properties

IUPAC Name

potassium;trifluoro(trifluoromethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CBF6.K/c3-1(4,5)2(6,7)8;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGBGCVSVMQVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBF6K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635481
Record name Potassium trifluoro(trifluoromethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42298-15-7
Record name Potassium trifluoro(trifluoromethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium Trifluoro(trifluoromethyl)borate
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